molecular formula C10H9ClFN5 B2797906 6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 105704-32-3

6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2797906
CAS No.: 105704-32-3
M. Wt: 253.67
InChI Key: ZEIVACZLRBMZJI-UHFFFAOYSA-N
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Description

6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride in the presence of a base, followed by chloromethylation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxidized triazine compound.

Scientific Research Applications

6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-(bromomethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The presence of the fluorophenyl group in 6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and enhances its utility in various applications.

Properties

IUPAC Name

6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-6(12)2-4-7/h1-4H,5H2,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIVACZLRBMZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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